molecular formula C37H36ClF5N2O5S B605119 4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid CAS No. 1834571-82-2

4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid

Cat. No. B605119
M. Wt: 751.21
InChI Key: NMQUSJQZQWKQBL-UHFFFAOYSA-N
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Description

AC-4-130 is a potent STAT5 SH2 domain inhibitor which efficiently blocks pathological levels of STAT5 activity in AML.

Scientific Research Applications

EP1 Receptor Antagonists

A research study discussed the discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists. This research highlights compounds like 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, which have shown in vivo antagonist activity and optimized antagonist activity against EP1 receptors. This can potentially contribute to therapeutic applications in areas where EP1 receptor antagonism is beneficial (Naganawa et al., 2006).

Antimicrobial Agents

Another study focused on the synthesis of formazans from a base similar to the mentioned compound, exhibiting moderate antimicrobial activity against bacterial and fungal strains. This suggests potential applications of such compounds in developing new antimicrobial agents (Sah et al., 2014).

Nonlinear Optical Properties

A study on dendronized azochromophores, involving compounds like 3,5-bis[(pentafluorophenyl)methoxy]benzoic acid, demonstrated Arene-perfluoroarene interactions and their effect on thermal and nonlinear optical properties of chromophores. This suggests potential use in materials science, especially in areas related to optical properties (Laipniece et al., 2019).

Solvent Interaction Studies

A study by Qian et al. (2020) involved experimental solubilities and Abraham model correlations for transfer of solutes like 4-tert-butylbenzoic acid into 2-methyl-1-butanol. This has implications in understanding solute-solvent interactions, crucial for chemical process design and pharmaceutical formulations (Qian et al., 2020).

Cardiovascular Research

In cardiovascular research, the inhibition of the Na+/H+ exchanger using derivatives of benzoylguanidines like 4-chloro-2-methylbenzoic acids has shown promise. This could lead to new therapeutic approaches in treating acute myocardial infarction and related cardiovascular disorders (Baumgarth et al., 1997).

properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQUSJQZQWKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36ClF5N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Reactant of Route 2
4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Reactant of Route 3
4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Reactant of Route 4
4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Reactant of Route 5
4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Reactant of Route 6
4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid

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